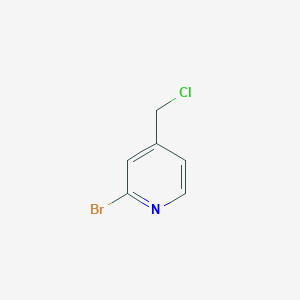

2-Bromo-4-(chloromethyl)pyridine

説明

2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactive bromo and chloromethyl groups, which can undergo various chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through different methods. For instance, 2-bromo-4-iodopyridine, a closely related compound, can be synthesized from 2-bromopyridine using a halogen dance reaction involving LDA and I2, which is then used to create other disubstituted pyridines in one-pot reactions . Another approach involves the immobilization of 2-chloro-5-bromopyridine on polystyrene, which allows for selective reactions with organometallic reagents, providing access to a variety of pyridine-based synthons .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a Schiff base compound related to 2-bromo-4-(chloromethyl)pyridine was determined, revealing a nearly coplanar arrangement of the benzene and pyridine rings . Similarly, the structure of a 4-(2-bromophenyl) quinoline derivative was analyzed, showing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions. The bromo and chloromethyl groups are particularly reactive, allowing for the formation of new bonds. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . Additionally, bromonium ions derived from pyridine compounds can react with acceptor olefins through a dissociative mechanism, forming various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the presence of hydrogen bonding in derivatives like 3-bromo-5-hydroxy-2,6-dimethylpyridine can be evidenced by spectroscopic methods, which also provide insights into the strength of these interactions . The selective chlorination of pyridine N-oxides to produce chloromethyl derivatives can be achieved under mild conditions, demonstrating the reactivity of these compounds .

科学的研究の応用

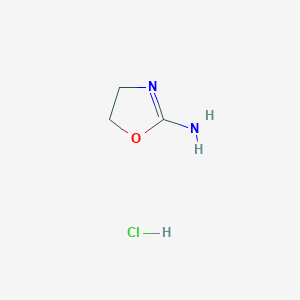

Synthesis of Ligands and Metal Complexes

2-Bromo-4-(chloromethyl)pyridine serves as a starting material for synthesizing ligands and metal complexes. For example, it is used in the synthesis of a 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes, which are applied in the palladium-catalyzed synthesis of arylboronic esters, showcasing good turnover numbers (TONs) with iodo and bromoarenes (Melaimi et al., 2004). This application is pivotal in cross-coupling reactions, a fundamental methodology in the synthesis of pharmaceuticals and agrochemicals.

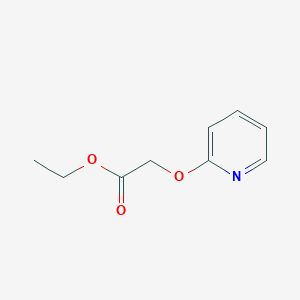

Organic Synthesis and Cross-Coupling Reactions

In organic synthesis, 2-Bromo-4-(chloromethyl)pyridine is employed to generate novel pyridine-based derivatives through Suzuki cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. For instance, it has been used in the efficient synthesis of novel pyridine derivatives with potential as chiral dopants for liquid crystals, as well as exhibiting anti-thrombolytic and antimicrobial activities (Ahmad et al., 2017). This highlights its role in developing compounds with significant biological activities.

Catalysis

Another application of 2-Bromo-4-(chloromethyl)pyridine is in catalysis, where derivatives synthesized from it are used as catalysts in various organic reactions. For example, palladium-catalyzed reactions involving this compound have led to the synthesis of 2-(2,4-Difluorophenyl)pyridine with high yield, indicating its effectiveness in facilitating bond formation between different molecular fragments (Yuqiang, 2011).

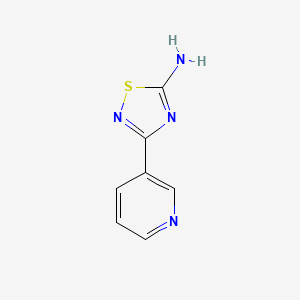

Biomimetic Applications

It is also used in biomimetic applications, where the synthesis and immobilization of biomimetic metal ion chelates on functionalized carbons are facilitated by bromine-substituted (chloromethyl)pyridines derived from 2-Bromo-4-(chloromethyl)pyridine. This approach mimics the metal-binding sites found in bioinorganic metalloenzymes, demonstrating the compound's potential in creating materials that emulate biological processes (Handlovic et al., 2021).

Safety And Hazards

The safety data sheet for 4-(Chloromethyl)pyridine hydrochloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing . If ingested, it is advised not to induce vomiting and to call a physician immediately .

特性

IUPAC Name |

2-bromo-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCMVKYFKWKRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617054 | |

| Record name | 2-Bromo-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(chloromethyl)pyridine | |

CAS RN |

864460-68-4 | |

| Record name | 2-Bromo-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)